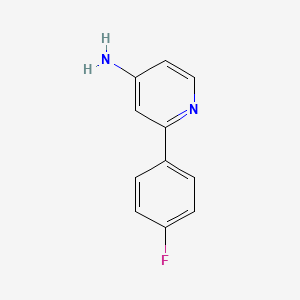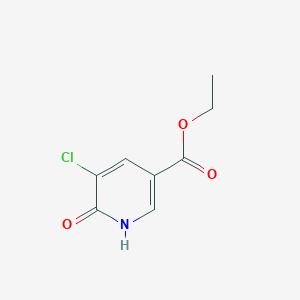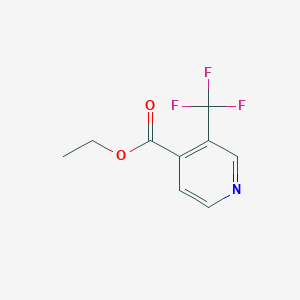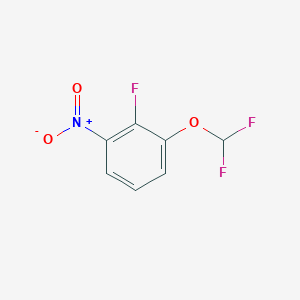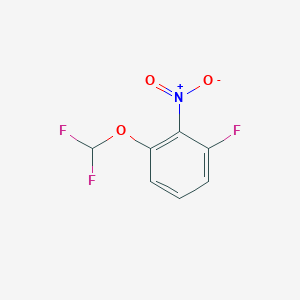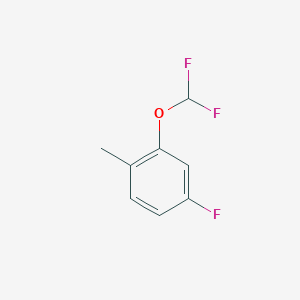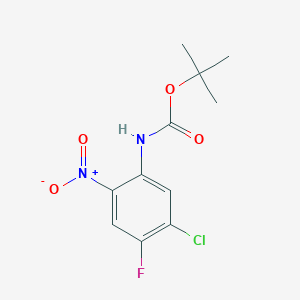
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate
Übersicht
Beschreibung
Tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate, also known as TBFC, is a synthetic organic compound belonging to the family of carbamate compounds. TBFC is a colorless, odorless, and tasteless solid, and has a molecular weight of 305.57 g/mol. TBFC has been used for a variety of purposes, ranging from pharmaceuticals to agricultural applications.
Wissenschaftliche Forschungsanwendungen
Decomposition in Plasma Reactors
The decomposition of tert-butyl compounds, exemplified by methyl tert-butyl ether (MTBE), has been studied extensively in plasma reactors. These studies provide insights into the degradation of similar tert-butyl compounds. For instance, radio frequency (RF) plasma reactors have been explored for decomposing MTBE, revealing that decomposition efficiency increases with input power but decreases with higher MTBE concentrations. This research underlines the potential of plasma-based technology for environmental remediation of tert-butyl compounds (Hsieh et al., 2011).
Environmental Occurrence and Fate
Research on tert-butyl compounds, specifically methyl tert-butyl ether (MTBE), highlights their widespread environmental occurrence and potential impact. MTBE's high water solubility contributes significantly to its presence in groundwater. Its weak sorption to subsurface solids implies that it does not substantially adhere to soil or sediment particles, allowing it to move relatively freely through groundwater. Moreover, MTBE generally resists biodegradation in ground water, further complicating its removal from the environment. These characteristics underline the environmental persistence and potential impact of tert-butyl compounds like tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate (Squillace et al., 1997).
Biodegradation and Remediation
Microbial Degradation
The biodegradation of tert-butyl compounds, particularly MTBE and tert-butyl alcohol (TBA), has been a focus of environmental research. These compounds have shown biodegradability under both oxic (presence of oxygen) and nearly all anoxic conditions (absence of oxygen), with TBA often emerging as an accumulating intermediate or end-product. The degradation rates and pathways, particularly under anoxic conditions, are less understood, necessitating further research to inform bioremediation strategies. The potential of intrinsic biodegradation, especially under oxic conditions, underscores the importance of understanding site-specific biogeochemical conditions to effectively remediate environments contaminated with tert-butyl compounds (Schmidt et al., 2004).
Eigenschaften
IUPAC Name |
tert-butyl N-(5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIGQJOBXWXDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674297 | |
| Record name | tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
CAS RN |
473547-10-3 | |
| Record name | tert-Butyl (5-chloro-4-fluoro-2-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1393063.png)
![(R)-3,3'-Bis(diphenylphosphanyl)-[1,1'-binapthalene]-2,2'-diol](/img/structure/B1393066.png)

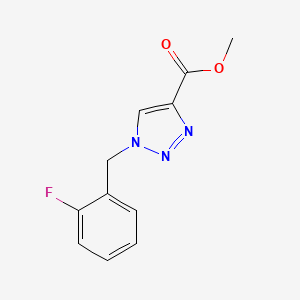
![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)
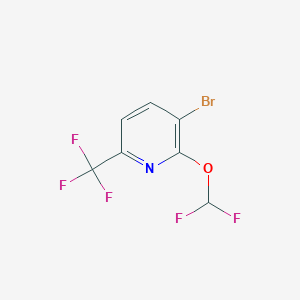
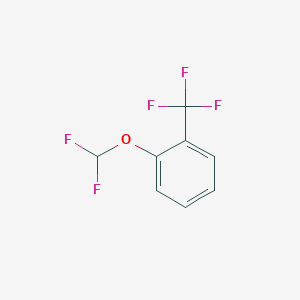
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
